molecular formula C13H11NO3 B311758 2-Methyl-8-quinolinyl 2-oxopropanoate

2-Methyl-8-quinolinyl 2-oxopropanoate

Cat. No.: B311758
M. Wt: 229.23 g/mol
InChI Key: VXOSCDOIUCAUFC-UHFFFAOYSA-N
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Description

2-Methyl-8-quinolinyl 2-oxopropanoate is a quinoline-based ester derivative characterized by a methyl substitution at the 2-position of the quinoline ring and an 2-oxopropanoate (pyruvate) ester moiety at the 8-position. For instance, ethyl 2-methyl-2-quinolin-8-yloxypropanoate (CAS: 88350-05-4) shares a similar quinoline backbone and ester linkage, with a molecular formula of C₁₅H₁₇NO₃ and a molecular weight of 259.30 g/mol .

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 2-oxopropanoate

InChI

InChI=1S/C13H11NO3/c1-8-6-7-10-4-3-5-11(12(10)14-8)17-13(16)9(2)15/h3-7H,1-2H3

InChI Key

VXOSCDOIUCAUFC-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OC(=O)C(=O)C)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C(=O)C)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Nitropyridinyl 2-Oxopropanoate Derivatives

Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoates, such as Ethyl-3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate (8d), exhibit structural similarities in their α-ketoester functionality but differ in their heteroaromatic cores. Key distinctions include:

  • Substituent Effects: The nitro and methoxy groups on the pyridine ring (e.g., compound 8d) influence electronic properties and reactivity.
  • Synthetic Yields: Yields for pyridine-based analogs range from 45% (8b) to 75% (8d), suggesting that steric hindrance or electron-withdrawing groups (e.g., nitro) impact reaction efficiency. Quinoline derivatives, with their bulkier fused-ring system, may require optimized conditions for similar yields .

Simpler 2-Oxopropanoate Esters

Compounds like methyl 2-oxopropanoate (detected in pyrolysis studies) and ethyl pyruvate (used in fragrances) highlight the versatility of the 2-oxopropanoate group:

  • Applications: Ethyl pyruvate is employed in flavor/fragrance industries due to its fruity aroma, whereas methyl 2-oxopropanoate appears as a pyrolysis byproduct of lignocellulose . In contrast, 2-methyl-8-quinolinyl 2-oxopropanoate’s aromaticity may render it more suitable for medicinal chemistry, akin to FR173657, a bioactive molecule featuring a (2-methyl-8-quinolinyl)oxymethyl group .
  • Solubility and Stability: The quinoline backbone likely reduces water solubility compared to simpler esters. Sodium 2-oxopropanoate (sodium pyruvate), for instance, is water-soluble and used therapeutically as an antioxidant, a property less feasible for the lipophilic quinoline derivative .

Quinoline-Based Derivatives

  • FR173657: This compound contains a (2-methyl-8-quinolinyl)oxymethyl group linked to a dichlorophenyl scaffold.
  • Ethyl 2-methyl-2-quinolin-8-yloxypropanoate: A direct structural analog with an ethyl ester group, this compound has a molecular weight of 259.30 g/mol. Its synthetic route (unreported in the evidence) may parallel methods for pyridine-based α-ketoesters, such as condensation of quinolinol derivatives with 2-oxopropanoate esters .

Data Table: Key Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (if reported) Notable Spectral Data Applications/Reactivity
This compound C₁₃H₁₁NO₃* ~245.24 2-methylquinoline, 8-ester N/A N/A Synthetic intermediate, drug design
Ethyl-3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate (8d) C₁₁H₁₂N₂O₆ 268.22 3-nitropyridine, 2-methoxy 75% IR: 1706 cm⁻¹ (CO); ¹H-NMR δ 11.30 (OH) Intermediate for heterocyclic synthesis
Sodium 2-oxopropanoate (sodium pyruvate) C₃H₃NaO₃ 110.04 Sodium salt of pyruvate N/A N/A Antioxidant, COPD therapy
FR173657 C₂₄H₂₀Cl₂N₂O₃ 479.34 2-methyl-8-quinolinyloxymethyl N/A N/A Bradykinin receptor antagonist

*Estimated based on structural analogy to .

Research Implications and Gaps

  • Synthetic Routes: While and describe methods for related quinoline-amino derivatives, the exact synthesis of this compound remains unverified. Adapting procedures from pyridine-based analogs (e.g., esterification with 2-oxopropanoic acid) could be explored .
  • Analytical Characterization : Future studies should prioritize obtaining NMR, IR, and mass spectrometry data to confirm the compound’s tautomeric state and purity.

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